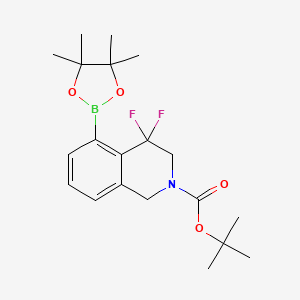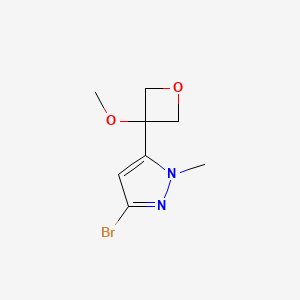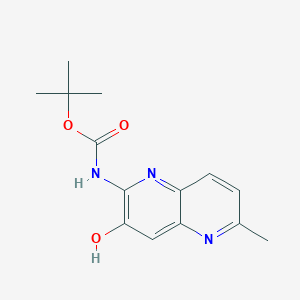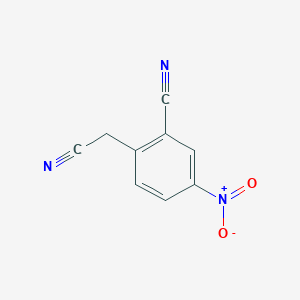
2-(Cyanomethyl)-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyanomethyl)-5-nitrobenzonitrile is an organic compound with the molecular formula C9H5N3O2 It is characterized by the presence of a cyanomethyl group (-CH2CN) and a nitro group (-NO2) attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-5-nitrobenzonitrile typically involves the nitration of 2-(Cyanomethyl)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Cyanomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide ion can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 2-(Cyanomethyl)-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso compounds.
Applications De Recherche Scientifique
2-(Cyanomethyl)-5-nitrobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Cyanomethyl)-5-nitrobenzonitrile depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved in its reactions are determined by the nature of the reagents and conditions used.
Comparaison Avec Des Composés Similaires
- 2-(Cyanomethyl)-4-nitrobenzonitrile
- 2-(Cyanomethyl)-3-nitrobenzonitrile
- 2-(Cyanomethyl)-6-nitrobenzonitrile
Comparison: 2-(Cyanomethyl)-5-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, the position of the nitro group can affect the compound’s electronic properties and steric hindrance, leading to differences in reaction rates and product distributions.
Propriétés
Formule moléculaire |
C9H5N3O2 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
2-(cyanomethyl)-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3H2 |
Clé InChI |
XQPRFQBEKHSYPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


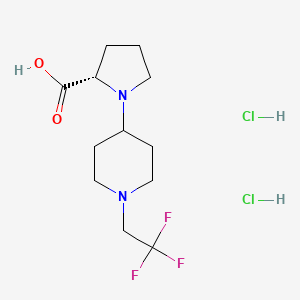

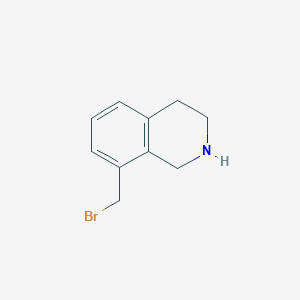

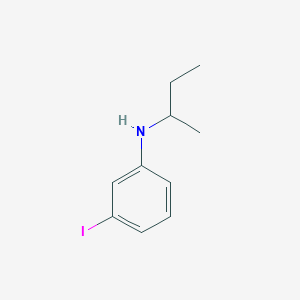
![Methyl 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoate](/img/structure/B12976633.png)
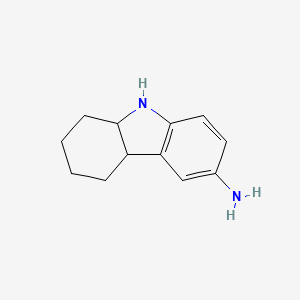
![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)
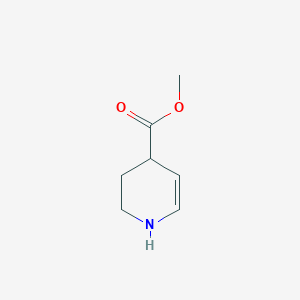
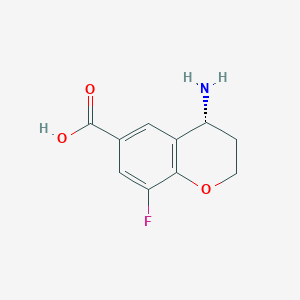
![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)
